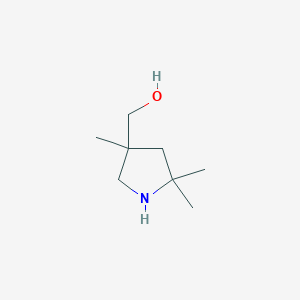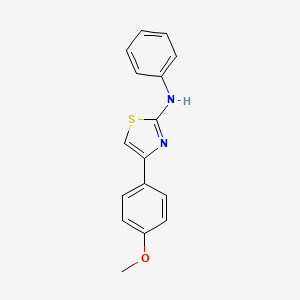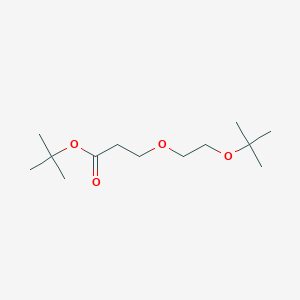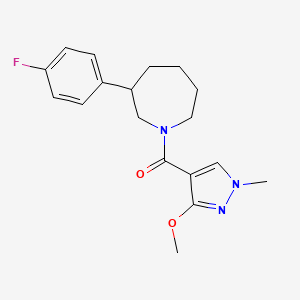
1-(2-Fluoro-6-trifluoromethylbenzyl)-6-methyl-5-piperazin-1-yl-1H-pyrimidine-2,4-dione
Descripción general
Descripción
This compound is an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development and chemical production processes . It is related to 5-Bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4 (1H,3H)-dione .
Molecular Structure Analysis
The molecular structure of related compounds such as 2-Fluoro-6-(trifluoromethyl)benzyl alcohol has been analyzed . The molecular weight of a related compound, 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea, is 236.17 .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For instance, 2-Fluoro-6-(trifluoromethyl)benzyl bromide has a melting point of 38-42 °C . The compound 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Antagonistic Activities
Research has identified derivatives of the mentioned compound with significant biological activities. For instance, a study explored the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, revealing potent 5-HT2 antagonist activity, indicating their potential in designing drugs targeting serotonin receptors (Watanabe et al., 1992).
Herbicidal Activities
Another study synthesized compounds related to the mentioned chemical structure, which displayed herbicidal activities. Specifically, a derivative exhibited significant herbicidal effectiveness against Brassica napus, showcasing the compound's potential in agricultural applications (Huazheng, 2013).
Antiviral and Antibacterial Applications
Derivatives of 1-(2-Fluoro-6-trifluoromethylbenzyl)-6-methyl-5-piperazin-1-yl-1H-pyrimidine-2,4-dione have also been investigated for their antiviral and antibacterial properties. A study on diketopiperazine derivatives from a marine-derived actinomycete reported moderate antivirus activity against influenza A (H1N1) virus, suggesting the compound's derivatives could contribute to antiviral drug development (Wang et al., 2013).
Structural Analyses and Molecular Interactions
The structural analysis of related compounds has provided insights into their molecular interactions and potential as protoporphyrinogen IX oxidase inhibitors. Such studies contribute to understanding the compound's role in inhibiting biological pathways relevant to disease mechanisms and herbicide action (Li et al., 2005).
Safety and Hazards
The compound 2-Fluoro-6-(trifluoromethyl)benzyl bromide is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-5-piperazin-1-ylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F4N4O2/c1-10-14(24-7-5-22-6-8-24)15(26)23-16(27)25(10)9-11-12(17(19,20)21)3-2-4-13(11)18/h2-4,22H,5-9H2,1H3,(H,23,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGIZYSWXILRNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)N3CCNCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5-dimethylthiazol-2-yl)acetamide](/img/structure/B2809688.png)



![N-(4-(N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2809694.png)
![Methyl (E)-4-[3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyrrolidin-1-yl]azetidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2809695.png)



![1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2809702.png)

![N-(3-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2809706.png)